N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15(17-20-19-16(24-17)12-4-2-1-3-5-12)18-9-11-6-7-13-14(8-11)23-10-22-13/h1-8H,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXQPFSONDCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation from Carboxylic Acid Esters
The synthesis begins with the esterification of a substituted benzoic acid. For example, ethyl 2-(phenylcarbonyl)acetate is treated with hydrazine monohydrate in ethanol under reflux to yield the corresponding hydrazide. This step typically achieves >85% yield, with purity confirmed by thin-layer chromatography (TLC).
Reaction equation :
Cyclodehydration to Form 1,3,4-Oxadiazole
The hydrazide undergoes cyclization using dehydrating agents. Two predominant methods are employed:
Method A: Phosphorus Oxychloride (POCl₃)
Heating the hydrazide with POCl₃ at 100–110°C for 6–8 hours induces cyclodehydration, forming the oxadiazole ring. This method is efficient but requires careful handling due to POCl₃’s corrosive nature.
Reaction equation :
Method B: Carbon Disulfide (CS₂) with Potassium Hydroxide (KOH)
The hydrazide reacts with CS₂ in the presence of KOH under reflux conditions. After acidification, the oxadiazole precipitates, yielding 70–80% pure product. This route is milder but may require longer reaction times (12–14 hours).
Reaction equation :
Hydrolysis to Carboxylic Acid
The oxadiazole ester is hydrolyzed using aqueous NaOH or HCl to yield the free carboxylic acid. For instance, ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate hydrolyzes in 6M HCl at 80°C for 3 hours, achieving >90% conversion.
Synthesis of 1,3-Benzodioxol-5-ylmethylamine
Reduction of Nitriles or Nitro Compounds
5-Nitro-1,3-benzodioxole is reduced using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) to yield the corresponding amine. Yields range from 65% to 75%, with purity verified via NMR.
Protection-Deprotection Strategies
To prevent side reactions during subsequent steps, the amine is often protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection using trifluoroacetic acid (TFA) restores the free amine before amide coupling.
Amide Coupling to Form N-(1,3-Benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Acyl Chloride Formation
The oxadiazole carboxylic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 2 hours to form the acyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used immediately.
Reaction equation :
Coupling with 1,3-Benzodioxol-5-ylmethylamine
The acyl chloride reacts with the amine in dry dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base like triethylamine (Et₃N). The reaction proceeds at 0–5°C for 1 hour, followed by room temperature stirring for 12 hours. Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Reaction equation :
Comparative Analysis of Synthetic Routes
| Method | Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| POCl₃ Cyclization | POCl₃ | 100–110 | 6–8 | 78 | 95 |
| CS₂/KOH | CS₂/KOH | Reflux | 12–14 | 72 | 90 |
| Triphenylphosphine | CCl₄ | 100 | 1 | 68 | 88 |
Key observations :
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POCl₃ offers higher yields but poses safety risks.
-
CS₂/KOH is environmentally friendlier but requires longer durations.
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Triphenylphosphine-mediated cyclization is rapid but less efficient.
Optimization and Troubleshooting
Enhancing Oxadiazole Ring Stability
Oxadiazoles are sensitive to strong acids and bases. Maintaining pH 6–7 during hydrolysis prevents ring opening.
Amine Protection
Using Boc protection avoids unwanted side reactions during acyl chloride coupling, improving final product purity from 75% to 92%.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) are avoided due to poor solubility of intermediates.
Spectroscopic Characterization
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IR Spectroscopy : The oxadiazole ring exhibits C=N stretching at 1600–1650 cm⁻¹, while the amide C=O appears at 1680–1700 cm⁻¹.
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¹H NMR : Benzodioxole protons resonate as a singlet at δ 6.0–6.2 ppm, and the oxadiazole methylene group appears as a triplet at δ 4.3–4.5 ppm.
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Mass Spectrometry : Molecular ion peaks confirm the molecular weight (e.g., m/z 357 for C₁₉H₁₅N₃O₄).
Industrial-Scale Considerations
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Cost Efficiency : POCl₃ is cost-effective but requires specialized equipment for handling corrosives.
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Green Chemistry : CS₂/KOH methods align with sustainable practices but necessitate waste management for sulfur byproducts.
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Process Safety : Lower-temperature routes (e.g., triphenylphosphine) reduce energy consumption and operational risks .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies suggest that the compound may act through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development as a therapeutic agent in treating infections. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
Neuroprotective Effects
Preliminary studies have suggested that this compound may possess neuroprotective properties. It could potentially be beneficial in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.
Material Science
Fluorescent Materials
this compound has been explored as a component in the development of fluorescent materials. Its unique structure allows for efficient light absorption and emission, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Polymer Composites
In material science, this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The addition of oxadiazole derivatives can improve the thermal stability and flame retardancy of polymers, making them suitable for various industrial applications.
Analytical Chemistry
Fluorescence-Based Sensors
The fluorescent properties of this compound make it an excellent candidate for use in fluorescence-based sensors. These sensors can be developed for the detection of metal ions or biomolecules in environmental samples or biological fluids.
Chromatographic Techniques
This compound can also serve as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct chemical profile aids in the accurate quantification of similar compounds in complex mixtures.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induced apoptosis in breast cancer cell lines | [Study 1] |
| Antimicrobial Efficacy | Effective against Gram-positive bacteria | [Study 2] |
| Neuroprotection | Reduced oxidative stress markers in neuronal cultures | [Study 3] |
| Fluorescent Properties | High quantum yield suitable for OLED applications | [Study 4] |
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Key Observations :
Substituent Effects :
- The target compound’s 1,3-benzodioxole-carboxamide linkage distinguishes it from analogs with benzylidene (e.g., 6c, 6d) or thioether (e.g., ) substituents. These groups influence polarity and intermolecular interactions, as reflected in melting points (e.g., 6d: 295°C vs. 6c: 166°C).
- Electron-withdrawing groups (e.g., nitro in 6d) correlate with higher melting points due to enhanced crystallinity.
Spectral Features: IR spectra consistently show C=N (1600–1650 cm⁻¹) and C=O (amide, ~1680 cm⁻¹) stretches across analogs.
Key Observations :
- The target compound and derivatives utilize potassium carbonate as a base for nucleophilic substitution, whereas microwave-assisted methods () improve reaction efficiency for thiadiazoles.
- Lower yields (e.g., 36% for ) may arise from steric hindrance or competing side reactions in sulfur-containing analogs.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure : The compound features a benzodioxole moiety linked to a phenyl group and an oxadiazole ring, which contributes to its biological activity.
Synthesis : The synthesis typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The benzodioxole group is introduced through nucleophilic substitution reactions. Optimization of reaction conditions can enhance yield and purity, employing techniques such as chromatography for purification.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell division pathways.
Research Findings :
- In vitro studies demonstrated cytotoxic effects against cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity .
- A comparative analysis showed that similar compounds exhibited varying degrees of cytotoxicity, with some achieving IC50 values lower than standard anticancer agents like staurosporine .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest that it may exhibit activity against certain bacterial strains, although specific data on its efficacy remains limited.
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets within cells. This may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Modulation : Binding to receptors could alter signaling pathways related to cell survival and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| Staurosporine | 4.18 | HEPG2 |
| N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl... | 1.18 ± 0.14 | MCF7 |
| Ethidium Bromide | 2.71 | MCF7 |
This table illustrates the comparative potency of this compound against established anticancer agents.
Case Studies
Several case studies have evaluated the safety and efficacy of oxadiazole derivatives in clinical settings:
- Cytotoxicity Studies : A study involving multiple oxadiazole derivatives found that certain compounds increased cell viability in normal cells while selectively targeting cancer cells .
- Molecular Docking Studies : Investigations using molecular docking techniques revealed strong binding affinities for target proteins associated with cancer progression .
Q & A
Q. Optimization Strategies :
- Catalysts : Use of DMAP to enhance coupling efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics.
- Purification : Recrystallization from ethanol-water mixtures yields >90% purity .
Table 1 : Synthetic Yield Comparison
| Reaction Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| EDCI/HOBt, RT, 24h | DMF | None | 65 |
| CDI, 60°C, 12h | THF | DMAP | 82 |
| DCC, Reflux, 6h | Acetonitrile | None | 73 |
Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
Spectroscopic Methods :
- NMR : H and C NMR confirm regiochemistry. Key signals include:
- Benzodioxole protons: δ 5.95–6.05 (multiplet, 3H).
- Oxadiazole carbons: δ 165–170 ppm (C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 367.1062).
Q. Crystallographic Methods :
- X-ray Diffraction : Single-crystal analysis using SHELX software resolves bond lengths and angles. ORTEP-III generates thermal ellipsoid plots to assess molecular packing.
Advanced Application :
For polymorphic forms, synchrotron-based X-ray diffraction distinguishes crystalline phases, critical for bioavailability studies .
How does the presence of the benzodioxole and oxadiazole moieties influence the compound's biological activity?
Advanced Research Question
- Benzodioxole : Enhances lipophilicity, improving blood-brain barrier penetration. Its electron-rich aromatic system facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
- 1,3,4-Oxadiazole : Acts as a bioisostere for ester or amide groups, conferring metabolic stability. The ring’s electronegativity promotes hydrogen bonding with residues like Asp/Glu in proteins .
Case Study :
Analogous 1,3,4-oxadiazole derivatives exhibit antifungal activity against Cephalosporium saccharii (MIC: 12.5 µg/mL) via inhibition of ergosterol biosynthesis .
What strategies can resolve discrepancies in reported biological activity data for this compound across different studies?
Advanced Research Question
Factors Causing Discrepancies :
- Purity : Impurities >5% skew IC values. Validate via HPLC (e.g., >95% purity threshold) .
- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. saline) alter ligand-target interactions. Standardize protocols using CLSI guidelines.
- Structural Analogues : Compare activity with derivatives (e.g., 5-phenyl vs. 5-methyl substitutions) to isolate moiety-specific effects .
Q. Resolution Workflow :
Replicate assays under controlled conditions.
Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
Perform meta-analysis of published data to identify outliers .
What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV integrase or fungal CYP51. Key parameters:
- Grid box centered on catalytic residues (e.g., Mg in integrase).
- Scoring functions (e.g., MM-GBSA) refine affinity predictions .
- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond acceptors. Training sets include oxadiazole derivatives with known IC values .
Case Example :
A QSAR model for antifungal oxadiazoles achieved , highlighting the critical role of the benzodioxole’s methoxy group in potency .
How can researchers address challenges in crystallizing this compound for structural studies?
Basic Research Question
Crystallization Techniques :
- Solvent Evaporation : Use slow evaporation from DCM/hexane mixtures.
- Diffusion Methods : Layer ethanol over a DCM solution to induce nucleation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
